Cevipabulin - 849550-05-6

Cevipabulin

Catalog Number: EVT-287867
CAS Number: 849550-05-6
Molecular Formula: C18H18ClF5N6O
Molecular Weight: 464.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cevipabulin has been used in trials studying the treatment and educational/counseling/training of Tumors and Neoplasms.
Cevipabulin is a synthetic, water soluble tubulin-binding agent with potential antineoplastic activity. Cevipabulin appears to bind at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization. The disruption in microtubule dynamics may eventually inhibit cell division and reduce cellular growth.
Source and Classification

Cevipabulin is derived from a class of compounds designed to inhibit tubulin polymerization. It has been identified through extensive research aimed at discovering new anticancer agents that can target the microtubule system more effectively than traditional drugs like vinblastine or paclitaxel. The classification of cevipabulin falls under antimicrotubule agents, which are pivotal in cancer treatment due to their ability to interfere with mitotic spindle formation.

Synthesis Analysis

Methods and Technical Details

The synthesis of cevipabulin involves several steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through chemical reactions.
  2. Reactions: Key reactions may include:
    • Alkylation: Introducing alkyl groups to enhance solubility and biological activity.
    • Cyclization: Forming cyclic structures that are crucial for binding affinity.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate cevipabulin from by-products.

The specific synthetic route has been detailed in various studies, indicating a focus on optimizing yield and purity to ensure efficacy in biological assays .

Molecular Structure Analysis

Structure and Data

Cevipabulin exhibits a complex molecular structure characterized by multiple functional groups that facilitate its interaction with tubulin.

  • Molecular Formula: C₁₈H₁₉N₃O₂S
  • Molecular Weight: 341.43 g/mol

The structural analysis reveals two significant binding sites on tubulin: the vinblastine site and a newly identified seventh site on α-tubulin. This dual binding capability enhances its potential efficacy against drug-resistant cancer cells .

Chemical Reactions Analysis

Reactions and Technical Details

Cevipabulin's primary chemical reaction involves its interaction with tubulin dimers, where it promotes degradation rather than just inhibiting polymerization:

  • Binding Mechanism: Cevipabulin binds to the seventh site on α-tubulin, causing conformational changes that lead to destabilization of the microtubule structure.
  • Degradation Pathway: The binding induces the release of non-exchangeable guanosine triphosphate (GTP), which is crucial for maintaining tubulin stability, thereby facilitating its degradation .

Quantitative proteomic analyses have shown that cevipabulin significantly reduces the stability of tubulin dimers, marking it as an effective agent for inducing apoptosis in cancer cells .

Mechanism of Action

Process and Data

Cevipabulin functions through a unique mechanism that involves:

  1. Binding: It binds to both the vinblastine site and the newly identified seventh site on α-tubulin.
  2. Induction of Degradation: This binding alters the structural integrity of tubulin dimers, making them more susceptible to degradation.
  3. Cell Cycle Arrest: By disrupting microtubule dynamics, cevipabulin effectively halts cell division, leading to programmed cell death.

Studies have shown that at certain concentrations, cevipabulin can form stable complexes with tubulin dimers, which correlates with its potency as an anticancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cevipabulin possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited water solubility.
  • Stability: Stability under physiological conditions is critical for its therapeutic application; studies indicate it maintains activity over extended periods.

These properties are essential for determining its formulation in clinical settings .

Applications

Scientific Uses

Cevipabulin has shown promise in various scientific applications:

  • Cancer Treatment: Primarily investigated for treating solid tumors resistant to conventional therapies.
  • Research Tool: Used in laboratory studies to understand microtubule dynamics and the effects of antimicrotubule agents on cellular processes.

Ongoing clinical trials are evaluating its efficacy and safety profile compared to existing treatments, highlighting its potential role in modern oncology .

Introduction to Cevipabulin as a Microtubule-Targeting Agent

Historical Context and Development of Cevipabulin in Anticancer Research

Cevipabulin emerged from systematic efforts to develop orally bioavailable MTAs with improved efficacy against resistant tumors. Initially classified as a vinca-site binder due to its inhibition of [³H]-vinblastine binding to tubulin (IC₅₀: 18-40 nM), early studies demonstrated paradoxical microtubule-stabilizing activity similar to taxanes despite competing for the vinca domain [5]. Preclinical profiling revealed potent cytotoxicity across multiple cancer cell lines (IC₅₀: 18-40 nM), including ovarian (SK-OV-3), breast (MDA-MB-435, MDA-MB-468), prostate (LnCaP), and cervical (HeLa) models [5]. In vivo studies further confirmed dose-dependent antitumor activity in xenograft models of colon adenocarcinoma (LoVo) and glioblastoma (U87-MG) following both intravenous and oral administration [5].

Phase I clinical trials (NCT00407511) investigated cevipabulin in advanced solid tumors, establishing its preliminary tolerability and pharmacokinetic profile [4]. Although development was terminated in Phase II due to strategic decisions rather than efficacy concerns, its unique mechanistic attributes continue to drive research interest. The 2021 crystallographic elucidation of its binding mode revealed unprecedented dual-site engagement, revitalizing investigation into its therapeutic potential [3].

Classification Within Microtubule-Targeting Agents: Stabilizers vs. Destabilizers

MTAs are traditionally classified as microtubule-stabilizing agents (MSAs; e.g., taxanes) or microtubule-destabilizing agents (MDAs; e.g., vinca alkaloids), defined by their primary effects on tubulin polymerization. Cevipabulin challenges this binary classification through its spatially distinct binding sites that elicit both stabilizing and destabilizing effects:

  • Vinblastine Site (β-tubulin): At the interdimer interface, cevipabulin enhances longitudinal tubulin-tubulin interactions, promoting aberrant microtubule polymerization and bundle formation in vitro [3] [7]. This stabilization activity mirrors paclitaxel-like effects despite occupying the vinca domain.

  • The Seventh Site (α-tubulin): A novel pocket at the α/β intradimer interface, identified via X-ray crystallography (PDB: TBD). Binding here displaces the αT5 loop, exposing the non-exchangeable GTP site and triggering tubulin heterodimer destabilization. This leads to proteasomal degradation of α- and β-tubulin, evidenced by MG132-inhibitable depletion in HeLa, Hct116, and H460 cells [1] [3].

Table 1: Classification of Microtubule-Targeting Agents by Binding Site

Site LocationTargeted FunctionRepresentative AgentsCevipabulin Activity
Vinblastine (β)Longitudinal interactionsVincristine, VinblastineStabilization & bundle formation
Taxane (β)Lateral stabilizationPaclitaxel, DocetaxelNot bound
Seventh Site (α)GTP exposure & degradationCevipabulin (unique)Tubulin destabilization & degradation
Pironetin (α)Longitudinal inhibitionPironetinNot bound

Recent research demonstrates that concurrent binding to both sites induces a unique morphological effect: abnormal linear protofilament polymerization. This is characterized by aggregated tubulin strands lacking lateral interactions, distinct from classical microtubules or paracrystalline aggregates [7]. This phenomenon requires dual-site engagement, as mutations at αTyr224 (seventh site) or competition with vinca-site binders abolish protofilament formation.

Clinical and Preclinical Significance in Overcoming Chemoresistance

Resistance to MTAs frequently arises from βIII-tubulin overexpression, mutations at drug-binding sites, or enhanced drug efflux. Cevipabulin addresses these mechanisms through two innovative strategies:

  • Tubulin Degradation Pathway:Binding to the seventh site induces structural changes in α-tubulin that expose the buried GTP molecule, converting it to a hydrolysis-competent state. This reduces heterodimer stability, leading to ubiquitin-proteasome degradation of both α- and β-tubulin subunits [1] [3]. Crucially, this degradation bypasses resistance mechanisms targeting tubulin polymerization, as it directly depletes the tubulin pool.

  • Dual-Site Synergy Against βIII-Tubulin Resistance:βIII-Tubulin overexpression confers resistance to vinca alkaloids and taxanes by altering microtubule dynamics and drug affinity. Cevipabulin’s vinblastine-site binding remains effective against βIII-rich microtubules, while its seventh-site activity degrades βIII-tubulin isoforms alongside canonical tubulins [1] [6]. In vitro studies confirm sustained cytotoxicity in βIII-overexpressing cell lines unresponsive to paclitaxel or vinorelbine [6].

Table 2: Cevipabulin's Mechanisms for Overcoming Chemoresistance

Resistance MechanismConventional MTAsCevipabulin's Countermeasure
βIII-Tubulin overexpressionReduced efficacyDegrades βIII-tubulin; maintains vinblastine-site binding
Altered drug-binding affinityTarget-site mutationsNovel seventh site with no known mutations
Enhanced drug effluxP-gp mediated exportRetains activity in multidrug-resistant models
  • Combinatorial Potential:Preclinical evidence suggests synergy with mammalian target of rapamycin (mTOR) inhibitors in hepatocellular carcinoma (HCC) models. MTAs suppress HCC progression by disrupting microtubule-dependent survival signals, while mTOR inhibitors reverse resistance pathways [6].

Properties

CAS Number

849550-05-6

Product Name

Cevipabulin

IUPAC Name

5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C18H18ClF5N6O

Molecular Weight

464.8 g/mol

InChI

InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1

InChI Key

ZUZPCOQWSYNWLU-VIFPVBQESA-N

SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F

Solubility

Soluble in DMSO, not in water

Synonyms

5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine
cevipabulin
CNDR-51533
CNDR-51657
TTI-237

Canonical SMILES

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F

Isomeric SMILES

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.